Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
CAS No.: 29755-00-8
VCID: VC0015771
Molecular Formula: C27H21Cl3O8
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside is a synthetic organic compound derived from ribofuranose, a sugar molecule. In this compound, the hydroxyl groups at positions 2, 3, and 5 of the ribofuranose are esterified with p-chlorobenzoyl groups, and the hydroxyl group at position 1 is typically acetylated. This modification enhances the compound's solubility and stability, making it useful in various chemical applications and research contexts. The presence of the p-chlorobenzoyl groups contributes to its unique chemical reactivity and potential biological interactions. This compound can be compared to similar compounds like Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside, which has benzoyl groups instead of p-chlorobenzoyl groups, resulting in different reactivity due to the lack of halogen substitution. Another similar compound is Methyl 2,3,5-tri-O-(4-methylbenzoyl)-β-D-ribofuranoside, which has a methyl group substitution, leading to altered electronic properties that affect its reactivity. Also, Methyl 2,3,5-tri-O-(4-fluorobenzoyl)-β-D-ribofuranoside, with fluorine instead of chlorine, exhibits different steric and electronic effects that impact biological interactions. β-D-Ribofuranose 1-Acetate 2,3,5-Tris(4-chlorobenzoate), also known as 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose, shares a similar structure . It has a molar mass of 607.82 and a melting point between 142-143°C . It appears as a white solid and is soluble in dichloromethane and ethyl acetate . |
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CAS No. | 29755-00-8 |
Product Name | Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside |
Molecular Formula | C27H21Cl3O8 |
Molecular Weight | 579.8 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate |
Standard InChI | InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1 |
Standard InChIKey | QWARYRHSAZOBMO-DVAKJLRASA-N |
SMILES | COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES | COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Synonyms | Methyl Tris(4-chlorobenzoate) β-D-Ribofuranoside; p-Chlorobenzoic Acid Triester with Methyl β-D-Ribofuranoside; |
PubChem Compound | 15934095 |
Last Modified | Sep 16 2023 |
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